molecular formula C20H12N2O3 B14249393 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole CAS No. 188970-88-9

2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole

Cat. No.: B14249393
CAS No.: 188970-88-9
M. Wt: 328.3 g/mol
InChI Key: BLFSYBGNJXSBJF-UHFFFAOYSA-N
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Description

2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with the molecular formula C20H12N2O3 This compound is known for its complex structure and significant biological activities It is a derivative of dibenzo[c,g]carbazole, which is a member of the carbazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole typically involves multi-step organic reactions. One common method includes the nitration of 2-hydroxy-7H-dibenzo(c,g)carbazole using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 9-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a mutagenic and carcinogenic agent, providing insights into DNA interactions and cellular responses.

    Medicine: Explored for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which facilitate its activation and subsequent interaction with DNA. The formation of reactive oxygen species (ROS) during metabolism also contributes to its biological effects.

Comparison with Similar Compounds

    7H-Dibenzo[c,g]carbazole: A parent compound with similar structural features but lacking the nitro and hydroxy groups.

    2-Hydroxy-7H-dibenzo[c,g]carbazole: Similar structure but without the nitro group.

    9-Nitro-7H-dibenzo[c,g]carbazole: Similar structure but without the hydroxy group.

Uniqueness: 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is unique due to the presence of both hydroxy and nitro groups, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

188970-88-9

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

IUPAC Name

15-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol

InChI

InChI=1S/C20H12N2O3/c23-12-7-5-11-6-8-16-20(15(11)9-12)19-14-4-2-1-3-13(14)18(22(24)25)10-17(19)21-16/h1-10,21,23H

InChI Key

BLFSYBGNJXSBJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O)[N+](=O)[O-]

Origin of Product

United States

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